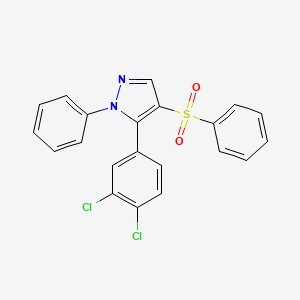

5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(3,4-dichlorophenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O2S/c22-18-12-11-15(13-19(18)23)21-20(28(26,27)17-9-5-2-6-10-17)14-24-25(21)16-7-3-1-4-8-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPANOXJVVWVZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis.

Uniqueness

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(3,4-Dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 485.35 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl and phenylsulfonyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MCF10A (non-cancerous breast cells).

-

Cytotoxicity Assay Results :

These results indicate that while the compound reduces the viability of cancerous cells significantly, it shows a comparatively lower effect on non-cancerous cells at similar concentrations .

Compound Concentration (µM) MCF7 Cell Viability (%) MCF10A Cell Viability (%) 10 40 80 20 25 75

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the phenylsulfonyl group enhances interaction with cellular targets, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

-

Inflammation Assay Results :

Treatment Group TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 150 200 Compound (10 µM) 80 100

This reduction suggests that the compound could be a candidate for treating inflammatory diseases .

Case Studies

- Study on MCF7 Cells : A recent study evaluated the effects of various concentrations of the compound in combination with doxorubicin. The results indicated that at higher concentrations (50 µM), the compound enhanced doxorubicin's cytotoxicity towards MCF7 cells while reducing toxicity in non-cancerous MCF10A cells .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or enol ethers, followed by sulfonation. For example, microwave-assisted reactions using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under controlled irradiation (30–60 sec) can improve reaction efficiency and reduce side products . Column chromatography with petroleum ether:ethyl acetate gradients (e.g., 7:3 ratio) is recommended for purification, as demonstrated in structurally similar pyrazole derivatives .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving dihedral angles between the pyrazole core and substituent rings (e.g., 27.4°–87.7° for analogous compounds), while ¹H/¹³C NMR confirms substitution patterns . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula accuracy, and HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., dichlorophenyl, phenylsulfonyl) influence the compound’s bioactivity or catalytic properties?

- Methodological Answer : Computational studies (DFT, molecular docking) reveal that electron-withdrawing groups like dichlorophenyl enhance electrophilicity, potentially increasing binding affinity to enzyme active sites (e.g., carbonic anhydrase isoforms). Steric effects from the phenylsulfonyl group may restrict rotational freedom, impacting intermolecular interactions . Experimental validation involves synthesizing analogs with varying substituents (e.g., replacing Cl with F or CH₃) and testing inhibition constants (Ki) in enzyme assays .

Q. What strategies address contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or protein isoform specificity. For example, sulfonamide-containing pyrazoles may show varying potency against carbonic anhydrase IX vs. XII due to differences in active-site hydration . Standardize assays using recombinant enzymes, control for solvent effects (e.g., DMSO ≤1%), and employ orthogonal methods like SPR (surface plasmon resonance) to validate binding kinetics .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace POCl₃ with less hazardous sulfonating agents (e.g., polymer-supported sulfonyl chlorides) and adopt solvent-free microwave synthesis. Catalytic systems using Pd(PPh₃)₄ in aqueous micellar media (e.g., TPGS-750-M) can reduce waste and improve atom economy in cross-coupling steps . Life-cycle assessment (LCA) tools should quantify environmental impacts of revised protocols .

Q. What computational models predict the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?

- Methodological Answer : Use QSAR (quantitative structure-activity relationship) models parameterized with logP, polar surface area (PSA), and topological polar surface area (tPSA). For instance, a PSA <90 Ų predicts moderate blood-brain barrier penetration, while CYP3A4-mediated metabolism can be simulated via docking into homology models of cytochrome P450 enzymes . Validate predictions with in vitro hepatocyte clearance assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.